molecular formula C9H7NO3 B1293876 4-Nitroindan-1-one CAS No. 24623-25-4

4-Nitroindan-1-one

Cat. No. B1293876
CAS RN: 24623-25-4
M. Wt: 177.16 g/mol
InChI Key: QIIWEVWPOBNGLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Nitroindan-1-one involves various chemical pathways and methodologies. For instance, the synthesis of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, which shares a nitro functional group with 4-Nitroindan-1-one, was achieved using Cu(II) and Zn(II) salts in basic media, indicating the potential for metal-assisted synthesis pathways for related compounds . Similarly, the synthesis of 4-nitrosophenyl-1,4-dihydropyridines, which are derived from nitro compounds, utilized the classical Hantzsch 1,4-dihydropyridine synthesis followed by reduction and oxidation steps . The one-pot nitro-Mannich/lactamization cascade method was employed for the synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones, demonstrating a broad scope and high diastereoselectivity . Additionally, the synthesis of N1-3-{(4-Substituted aryl-3-chloro-2-oxo-azetidine)-iminocarbamyl}-propyl-6-nitroindazole derivatives involved conventional methods and characterization by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Nitroindan-1-one has been elucidated using various analytical techniques. For example, 4-nitrobenzylphosphonic acid was structurally characterized by vibrational spectroscopy and single-crystal X-ray diffraction, revealing the formation of helical chains and intermolecular interactions within the crystal lattice . The structure of (4R)-4-hydroxy-1-nitroso-l-proline, a cyclic hydroxy-N-nitrosoacid, was determined to have classical intermolecular O–H⋯O hydrogen bonds forming chains and sheets, with ab initio calculations providing insights into the conformational changes upon nitrosation .

Chemical Reactions Analysis

The chemical reactivity of nitro compounds, including those structurally related to 4-Nitroindan-1-one, involves various reactions. The Michael addition of primary aliphatic nitro compounds to alpha,beta-unsaturated enones in aqueous media allows for the one-pot synthesis of diverse functionalized molecules such as 1,4-diketones and hydroxytetrahydrofurans . This indicates that nitro compounds can participate in nucleophilic addition reactions under eco-friendly conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro compounds are influenced by their molecular structure and intermolecular interactions. The cohesive energy of 4-nitrobenzylphosphonic acid, as calculated from its crystal structure, was found to be significant, suggesting strong electrostatic interactions contributing to lattice stability . The study of 1-Animo-2-Hydroxy-6-Nitroindane, a compound related to 4-Nitroindan-1-one, involved the optimization of synthesis steps such as nitration and epoxidation, with the final product's structure confirmed by NMR and IR spectroscopy . This highlights the importance of optimizing reaction conditions to improve yields and purity of nitro compounds.

Scientific Research Applications

  • Medicinal Chemistry

    • Indane-1,3-dione and its derivatives find applications in medicinal chemistry . They are used in the design of biologically active compounds . For example, Donepezil, a drug used for the treatment of Alzheimer’s disease, has an indanone moiety .
    • The methods of application involve various chemical reactions enabling access to this scaffold and its common derivatives .
    • The outcomes include the design of many different biologically active molecules .
  • Organic Electronics

    • Indane-1,3-dione is also used in the field of organic electronics .
    • It is used as an electron acceptor for the design of dyes for solar cells applications .
    • The methods of application involve chemical modifications performed on the indane-1,3-dione core .
    • The outcomes include the design of dyes for solar cells applications .
  • Photopolymerization

    • Indane-1,3-dione is used in photopolymerization .
    • It is used as a photoinitiator of polymerization .
    • The methods of application involve chemical modifications performed on the indane-1,3-dione core .
    • The outcomes include the design of photoinitiators for polymerization .
  • Optical Sensing

    • Indane-1,3-dione is used in optical sensing .
    • It is used as a chromophore for non-linear optical (NLO) applications .
    • The methods of application involve chemical modifications performed on the indane-1,3-dione core .
    • The outcomes include the design of chromophores for NLO applications .
  • Synthesis of 1-Indanones

    • 1-Indanones are synthesized via the direct Friedel-Crafts intramolecular cyclization of arylpropionic acids .
    • The methods of application involve non-conventional techniques such as microwaves, high-intensity ultrasound, and a Q-tube™ reactor .
    • The outcomes include the successful preparation of a library of differently substituted 1-indanones .
  • Bioactive Molecules

    • Indandione derivatives have been used as antiplatelet compounds in the treatment of patients with coagulation disorders .
    • The methods of application involve the use of these compounds as a derivatizing reagent and a reagent that induces fingerprints .
    • The outcomes include their use in the treatment of coagulation disorders .
  • Molecular Motors

    • Indane-based molecular motors, which are structurally similar to 4-Nitroindan-1-one, have been studied .
    • These molecular motors, known as aphin-switches, have two different rotamers of trans-configuration and four different rotamers of cis-configuration .
    • The behaviors of these motors were investigated both experimentally and computationally .
    • The motion of aphin-switches resembles the work of a mixing machine with the indane group serving as a base and the phenol group serving as a beater .
    • These aphin-switches may provide a basis for promising applications in advanced biological systems or particularly in cases where on-demand disordering of molecular packing has value, such as lipid bilayers .
  • Pharmaceutical Chemistry

    • 4-Nitroindan-1-one is a chemical compound with the formula C9H7NO3 .
    • It has potential applications in pharmaceutical chemistry .
    • The methods of application would involve using this compound as a building block in the synthesis of more complex molecules .
    • The outcomes could include the development of new drugs or therapeutic agents .
  • UV-Switching Molecular Motors

    • Indane-based molecular motors, which are structurally similar to 4-Nitroindan-1-one, have been studied .
    • These molecular motors, known as aphin-switches, have two different rotamers of trans-configuration and four different rotamers of cis-configuration .
    • The behaviors of these motors were investigated both experimentally and computationally .
    • The motion of aphin-switches resembles the work of a mixing machine with the indane group serving as a base and the phenol group serving as a beater .
    • These aphin-switches may provide a basis for promising applications in advanced biological systems or particularly in cases where on-demand disordering of molecular packing has value, such as lipid bilayers .
  • Pharmaceutical Chemistry

    • 4-Nitroindan-1-one is a chemical compound with the formula C9H7NO3 .
    • It has potential applications in pharmaceutical chemistry .
    • The methods of application would involve using this compound as a building block in the synthesis of more complex molecules .
    • The outcomes could include the development of new drugs or therapeutic agents .

Safety And Hazards

The safety information for 4-Nitroindan-1-one includes the following precautionary statements: Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

4-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIWEVWPOBNGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179370
Record name 4-Nitroindan-1-one
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroindan-1-one

CAS RN

24623-25-4
Record name 4-Nitro-1-indanone
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Synthesis routes and methods I

Procedure details

To a 0° C. solution of indanone (1.1 mL, 9.16 mmol, 1.0 equiv) in concentrated H2SO4 (9 mL) was added KNO3 (926 mg, 9.16 mmol, 1.0 equiv) as a solid in several portions over 5 min. After stirring for 1 h, the reaction mixture was poured onto ice. The aqueous suspension was extracted with EtOAC (3×30 mL), and the combined organic layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo. Purification by silica gel chromatography (20%-50% EtOAc/Hexanes) provided the desired compound as a yellow solid (288 mg, 18%).
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
926 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
18%

Synthesis routes and methods II

Procedure details

A suspension of chromium(VI) oxide (36.7 g, 367.7 mmol) in acetic acid (400 mL) was added slowly to a solution of 4-nitroindane (20 g, 122.6 mmol) in glacial acetic acid (500 mL). Extra acetic acid (200 mL) was used to transfer all the chromium(VI)oxide. The reaction was stirred vigorously at room temperature for about 5 hours and was then quenched with water (200 mL). Most of the acetic acid was removed under high vacuum and the crude product was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate, dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography on silica gel using first hexane/ethyl acetate (20:1) as eluent to remove unreacted starting material and then hexane/ethyl acetate (10:1) to provide the desired product. MS (ESI): m/z 176 (M−H)−.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
36.7 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KE Lambson, CA Dacko, JM McNeill, NG Akhmedov… - Tetrahedron, 2019 - Elsevier
Dilemmaones AC are naturally occurring tricyclic indole alkaloids possessing a unique hydroxymethylene or methoxymethylene substituent at the C2 position of the indole core and a …
Number of citations: 8 www.sciencedirect.com
P Nguyen, E Corpuz, TM Heidelbaugh… - The Journal of …, 2003 - ACS Publications
… This control is very useful and compliments the analogous oxidation of 4-nitroindan that produces 4-nitroindan-1-one as the major product. This transformation was found to be very …
Number of citations: 48 pubs.acs.org
AH Howlader, K Diaz, AM Mebel, RI Kaiser, SF Wnuk - Tetrahedron Letters, 2020 - Elsevier
… Electrophilic nitration of indan-1-one 1 with KNO 3 /H 2 SO 4 afforded separable mixture of 6-nitro- 2a and 4-nitroindan-1-one 2b (80%, 4:1 ratio; Scheme 1) [16]. Selective reduction 2a …
Number of citations: 3 www.sciencedirect.com
E Alcalde, N Mesquida, J Frigola… - Organic & …, 2008 - pubs.rsc.org
… 10% Pd/C (0.3 g) was added to a solution of 2-methyl-4-nitroindan-1-one 21 (3.0 g, 15.7 mmol) in absolute ethanol (250 mL) and the mixture was hydrogenated under atmospheric …
Number of citations: 55 pubs.rsc.org
E Alcalde, N Mesquida, S López-Pérez, J Frigola… - Bioorganic & medicinal …, 2009 - Elsevier
Further studies in quest of 5-HT 6 serotonin receptor ligands led to the design and synthesis of a few selected examples of N-(inden-5-yl)sulfonamides with a ring-constrained …
Number of citations: 14 www.sciencedirect.com
VP Shendrikov, AS Alekseeva, EF Kot, KS Mineev… - Molecules, 2022 - mdpi.com
We describe azophenylindane based molecular motors (aphin-switches) which have two different rotamers of trans-configuration and four different rotamers of cis-configuration. The …
Number of citations: 10 www.mdpi.com
MAH Howlader - 2021 - digitalcommons.fiu.edu
Modified nucleosides gained great attention as potential anticancer and antiviral therapeutics. In this dissertation, synthesis and reactivity of (β-iodovinyl) sulfone and β-ketosulfone …
Number of citations: 0 digitalcommons.fiu.edu
S López Pérez - 2010 - diposit.ub.edu
[spa] El punt de partida de la present Tesi Doctoral se situa entorn a l'estudi d'estructures basades en (Z)-estilbens: disseny, síntesi i examen de quimioteques dirigides a l'obtenció de …
Number of citations: 3 diposit.ub.edu

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